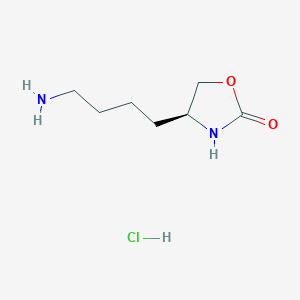![molecular formula C14H16N2O2S B2998324 N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235067-15-8](/img/structure/B2998324.png)
N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of nitrogen-containing fused heterocyclic small molecules, which are of interest in medicinal chemistry, drug design, and advanced materials due to their structural complexities .
Synthesis Analysis
The synthesis of these compounds often involves a catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis
These compounds are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using in silico physicochemical and pharmacokinetic parameters .Applications De Recherche Scientifique
Synthesis and Drug Discovery
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery : This study outlines the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates, highlighting the utility of hydroxy-substituted benzo[d]thiazoles in drug discovery. These compounds serve as versatile building blocks that can be substituted at various positions to explore the chemical space around potential drug molecules, indicating the relevance of "N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide" in the synthesis of new pharmacologically active compounds (Durcik et al., 2020).
Antiparasitic Activity
In Vitro Efficacies of Nitazoxanide and Other Thiazolides against Neospora caninum Tachyzoites Reveal Antiparasitic Activity Independent of the Nitro Group : This research demonstrates that thiazolides, including compounds related to "this compound", exhibit broad-spectrum antiparasitic activities. Modifications in the thiazole ring and salicylate ring of these compounds can significantly influence their antiparasitic efficacy, offering insights into designing new treatments for parasitic infections (Esposito et al., 2005).
Antimicrobial and Anticancer Properties
Structure-function Relationship of Thiazolide-induced Apoptosis in Colorectal Tumor Cells : Investigates the ability of thiazolides to induce apoptosis in colon carcinoma cell lines, suggesting a potential for compounds like "this compound" in cancer treatment. The study emphasizes the role of glutathione S-transferase in thiazolide-induced cell death and suggests that modifications in the thiazole ring can impact the activity against colon cancer cells (Brockmann et al., 2014).
Synthetic Methodologies
Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles by Oxidative Dimerization of Thioamides : This study showcases the synthesis of 1,2,4-thiadiazoles from thioamides, which is relevant to the chemical strategies employed in creating derivatives of "this compound". The methodology provides a high-yield route for producing thiadiazoles, indicating the compound's utility in generating novel chemical entities for various research applications (Takikawa et al., 1985).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-12(15-9-14(18)7-3-4-8-14)13-16-10-5-1-2-6-11(10)19-13/h1-2,5-6,18H,3-4,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQZFPGUDVUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=NC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2998244.png)

![[3-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2998246.png)




![3-Fluorosulfonyloxy-5-[[(3R,4R)-4-methoxyoxan-3-yl]carbamoyl]pyridine](/img/structure/B2998254.png)




![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2998264.png)